1-Bromo-4-(2-bromoethyl)benzene

Boiling Point Density Isomer Comparison

1-Bromo-4-(2-bromoethyl)benzene (CAS 1746-28-7), also known as 4-bromophenethyl bromide, is a para-substituted aryl-alkyl dibromide with the molecular formula C8H8Br2 and a molecular weight of 263.96 g/mol. It is a high-density liquid (1.7272 g/mL at 25 °C) with a boiling point of 97–98.5 °C at 1 mmHg.

Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
CAS No. 1746-28-7
Cat. No. B154583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2-bromoethyl)benzene
CAS1746-28-7
Molecular FormulaC8H8Br2
Molecular Weight263.96 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCBr)Br
InChIInChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
InChIKeyAPTDRDYSJZQPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(2-bromoethyl)benzene (CAS 1746-28-7): A Dual-Site Organobromine Building Block


1-Bromo-4-(2-bromoethyl)benzene (CAS 1746-28-7), also known as 4-bromophenethyl bromide, is a para-substituted aryl-alkyl dibromide with the molecular formula C8H8Br2 and a molecular weight of 263.96 g/mol . It is a high-density liquid (1.7272 g/mL at 25 °C) with a boiling point of 97–98.5 °C at 1 mmHg . The compound is primarily used as a synthetic intermediate in medicinal chemistry, materials science, and organic synthesis, where its two distinct C–Br bonds (aryl and primary alkyl) enable sequential, chemoselective transformations .

Why 1-Bromo-4-(2-bromoethyl)benzene Cannot Be Replaced by Its Isomers or Chloro Analogs


Generic substitution with ortho (CAS 1074-15-3) or meta (CAS 40422-70-6) isomers, or with the chloroethyl analog (CAS 23386-17-6), is not possible due to measurable differences in physicochemical properties, reactivity, and selectivity . The para isomer exhibits a distinct boiling point and density profile (97–98.5 °C/1 mmHg, 1.7272 g/mL) compared to the ortho (263.5 °C/760 mmHg, ~1.740 g/mL) and meta analogs (77–78 °C/0.1 mmHg, 1.725 g/mL) . More critically, the spatial separation of the two bromine atoms in the para isomer leads to markedly different selectivity in elimination versus substitution reactions under superbase conditions, achieving >99:1 elimination-to-substitution ratios that are not matched by other primary alkyl bromide substrates [1]. These quantitative differences preclude simple interchangeability in synthetic protocols.

Differentiation Data for 1-Bromo-4-(2-bromoethyl)benzene Versus Its Closest Analogs


Para vs. Ortho Isomer Physicochemical Property Comparison

The para isomer (1-bromo-4-(2-bromoethyl)benzene) has a boiling point of 97–98.5 °C at 1 mmHg, while the ortho isomer (1-bromo-2-(2-bromoethyl)benzene) boils at 263.5 °C at 760 mmHg. At 760 mmHg, the para isomer's boiling point is calculated to be 268.2 °C, which is 4.7 °C higher than the ortho isomer, indicating stronger intermolecular forces due to the para substitution pattern .

Boiling Point Density Isomer Comparison

Unmatched Elimination Selectivity in Superbase-Mediated Dehydrobromination

When treated with conventional superbases (DBU, mTBD, P1-tBu) and compact rotaxane superbases, 1-bromo-4-(2-bromoethyl)benzene exhibits an elimination-to-substitution ratio of >99:1 with all tested rotaxanes and most conventional bases. Only DBU showed a lower selectivity of 87:13, providing a clear benchmark for base performance. This selectivity far exceeds typical primary alkyl bromides, which often show significant SN2 substitution under similar conditions [1].

Elimination Substitution Superbase Selectivity

Purity Grade: Supplier Differentiation and Procurement Considerations

The standard purity for 1-bromo-4-(2-bromoethyl)benzene is 96% (GC) from major suppliers like Sigma-Aldrich and Thermo Scientific . However, specialized vendors such as Bidepharm provide 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . This 2% purity increment can be critical for multistep syntheses where cumulative impurity effects reduce overall yield.

Purity Quality Control Supplier Comparison

Superior Shelf Stability: Room Temperature Storage vs. Refrigerated Analogs

1-Bromo-4-(2-bromoethyl)benzene is specified for long-term storage at room temperature in a cool, dry place, as per multiple vendor SDS documents . In contrast, its 4-methyl analog (1-(2-bromoethyl)-4-methylbenzene) requires storage at 2–8 °C to prevent decomposition . This difference reduces shipping and storage costs for the target compound.

Storage Stability Logistics

Application Scenarios Where 1-Bromo-4-(2-bromoethyl)benzene Provides Measurable Advantages


Chemoselective Synthesis of 4-Bromostyrene with >99% Elimination Selectivity

In medicinal chemistry and polymer science, 4-bromostyrene is a critical monomer and intermediate. 1-Bromo-4-(2-bromoethyl)benzene can be converted to 4-bromostyrene with complete selectivity (>99:1 elimination over substitution) using rotaxane superbases, as demonstrated by Staś et al. (2024) [1]. This quantitative selectivity eliminates the need for product separation and ensures high-purity monomer for subsequent polymerization or cross-coupling reactions.

Sequential Cross-Coupling via Orthogonal C–Br Bond Activation

The distinct reactivity of the aryl bromide (Csp2–Br) and primary alkyl bromide (Csp3–Br) allows for sequential chemoselective transformations . For example, Suzuki-Miyaura coupling at the aryl position can be followed by nucleophilic substitution or elimination at the alkyl chain. This orthogonal reactivity is not available in simpler mono-brominated analogs like 4-bromotoluene or 4-bromoethylbenzene .

Superbase Performance Benchmarking

Due to its well-characterized elimination/substitution profile, 1-bromo-4-(2-bromoethyl)benzene serves as a standardized substrate for evaluating the non-nucleophilic character of new superbases [1]. The >99:1 selectivity observed with state-of-the-art rotaxane superbases versus 87:13 with DBU provides a quantitative scale for base performance, enabling direct comparison across research groups and publications.

High-Temperature Industrial Synthesis Requiring Ambient Storage

For large-scale industrial processes where refrigerated storage is logistically challenging, 1-bromo-4-(2-bromoethyl)benzene offers a practical advantage over analogs requiring cold-chain storage (e.g., 1-(2-bromoethyl)-4-methylbenzene) . Its room-temperature stability simplifies inventory management and reduces operational costs.

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